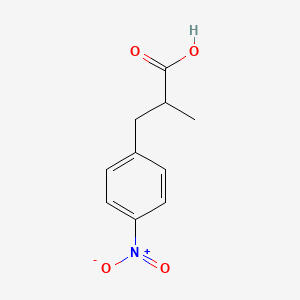![molecular formula C17H19N5O4S B13414289 5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)
5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-S-[2-(Hydroxymethyl)phenyl]-5’-thio-adenosine is a complex organic compound that features a unique combination of a phenyl group, a hydroxymethyl group, and a thio-adenosine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-S-[2-(Hydroxymethyl)phenyl]-5’-thio-adenosine typically involves multi-step organic reactions. One common method includes the reaction of 2-(Hydroxymethyl)phenyl thiol with adenosine derivatives under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like toluene or methanol and catalysts such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly through the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5’-S-[2-(Hydroxymethyl)phenyl]-5’-thio-adenosine can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 2-formylphenyl derivatives, while reduction can produce 2-(hydroxymethyl)phenyl derivatives .
Applications De Recherche Scientifique
5’-S-[2-(Hydroxymethyl)phenyl]-5’-thio-adenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 5’-S-[2-(Hydroxymethyl)phenyl]-5’-thio-adenosine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hydroxymethyl)phenyl derivatives: These compounds share the hydroxymethylphenyl group and exhibit similar chemical reactivity.
Thio-adenosine derivatives: Compounds with thio-adenosine moieties have comparable biological activities and synthetic applications.
Uniqueness
5’-S-[2-(Hydroxymethyl)phenyl]-5’-thio-adenosine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various research fields make it a compound of significant interest .
Propriétés
Formule moléculaire |
C17H19N5O4S |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[[2-(hydroxymethyl)phenyl]sulfanylmethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H19N5O4S/c18-15-12-16(20-7-19-15)22(8-21-12)17-14(25)13(24)10(26-17)6-27-11-4-2-1-3-9(11)5-23/h1-4,7-8,10,13-14,17,23-25H,5-6H2,(H2,18,19,20)/t10-,13-,14-,17-/m1/s1 |
Clé InChI |
TXTXBMWPARVPCP-IWCJZZDYSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)CO)SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES canonique |
C1=CC=C(C(=C1)CO)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


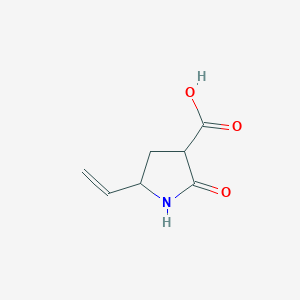

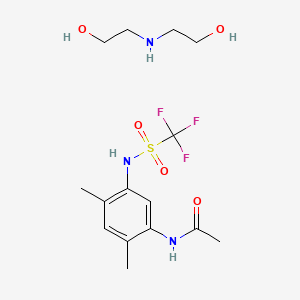


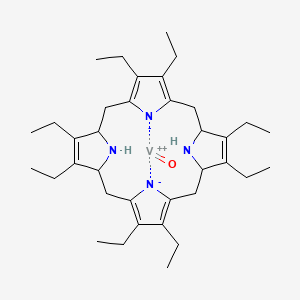
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one](/img/structure/B13414251.png)
![Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate](/img/structure/B13414253.png)


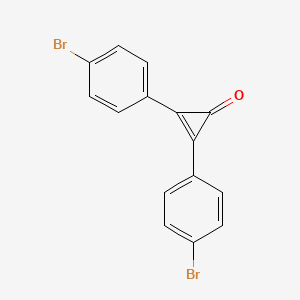
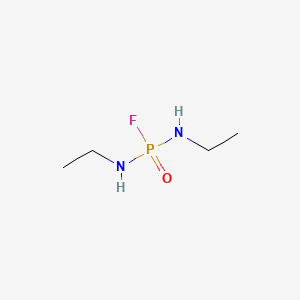
![3-(17-Ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosan-23-yl)propanoic acid](/img/structure/B13414272.png)
